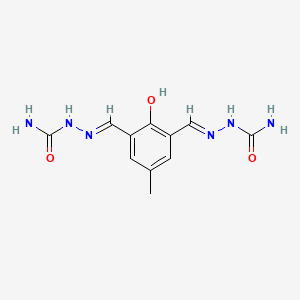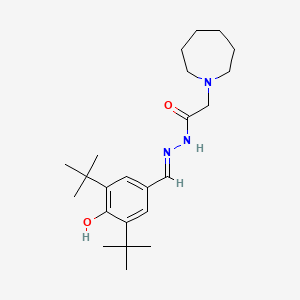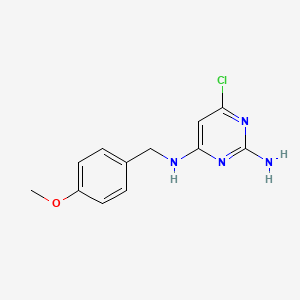
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, AG-014699, and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine involves inhibition of PARP activity. This compound binds to the catalytic domain of PARP, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine has also been found to have other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine in lab experiments is its specificity for PARP inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying PARP biology. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research involving 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine. One area of interest is the development of PARP inhibitors for cancer therapy. Several PARP inhibitors, including AG-014699, have shown promising results in clinical trials for the treatment of various types of cancer. Another area of interest is the development of new synthetic methods for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine, which could improve its yield and solubility. Finally, there is ongoing research into the role of PARP in various biological processes, which could lead to new insights into the mechanisms of DNA repair and cell death.
Synthesemethoden
The synthesis method for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine involves a series of chemical reactions. The starting material is 4-methoxybenzylamine, which is reacted with chloroacetyl chloride to form 6-chloro-N-(4-methoxybenzyl)-2-chloroacetamidopyrimidine. This intermediate is then reacted with ammonia to form 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine. The overall yield for this synthesis method is approximately 35%.
Wissenschaftliche Forschungsanwendungen
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP activity can lead to DNA damage and cell death, making it a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
6-chloro-4-N-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)7-15-11-6-10(13)16-12(14)17-11/h2-6H,7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFIUTXXGIPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~-(4-methoxybenzyl)pyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)

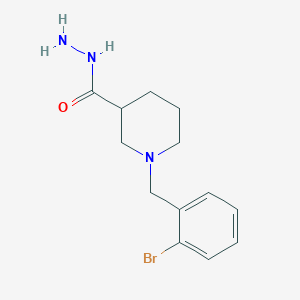
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
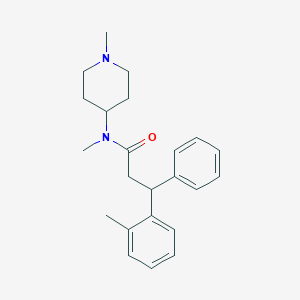
![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)

![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)
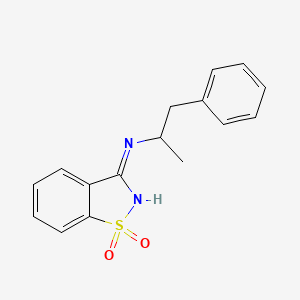
![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
